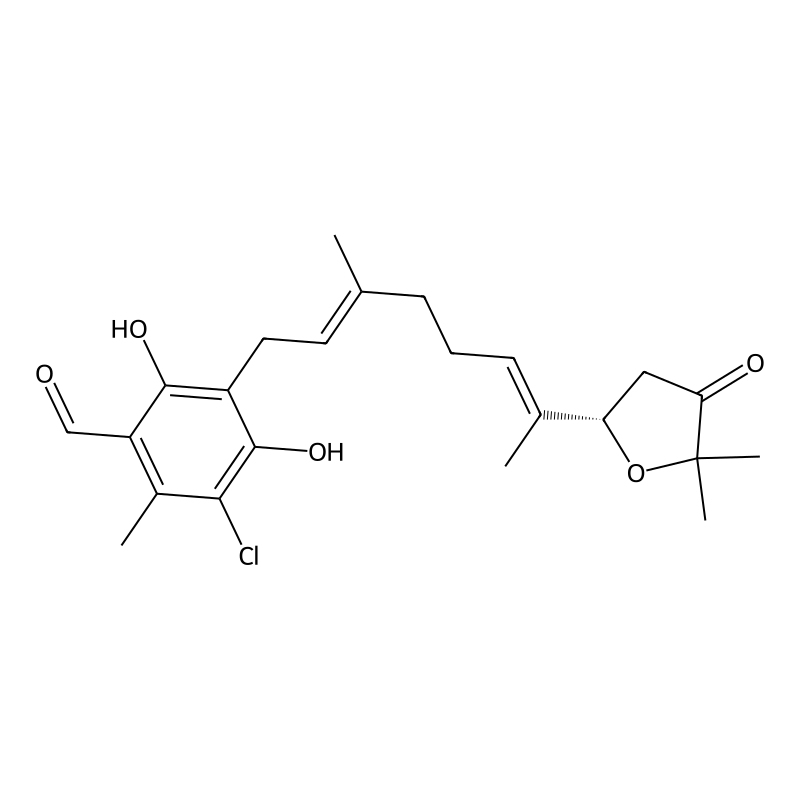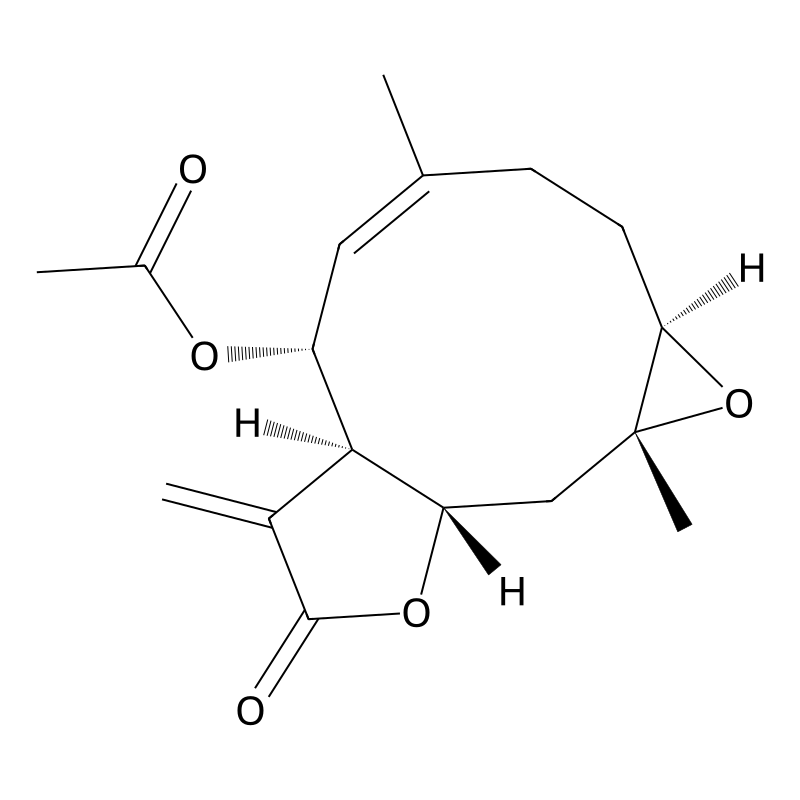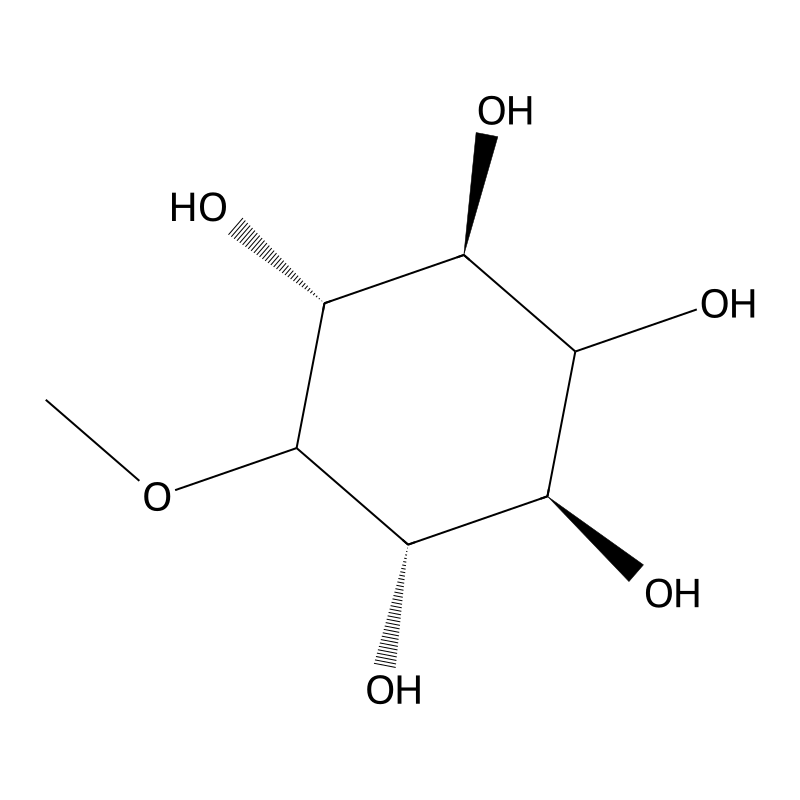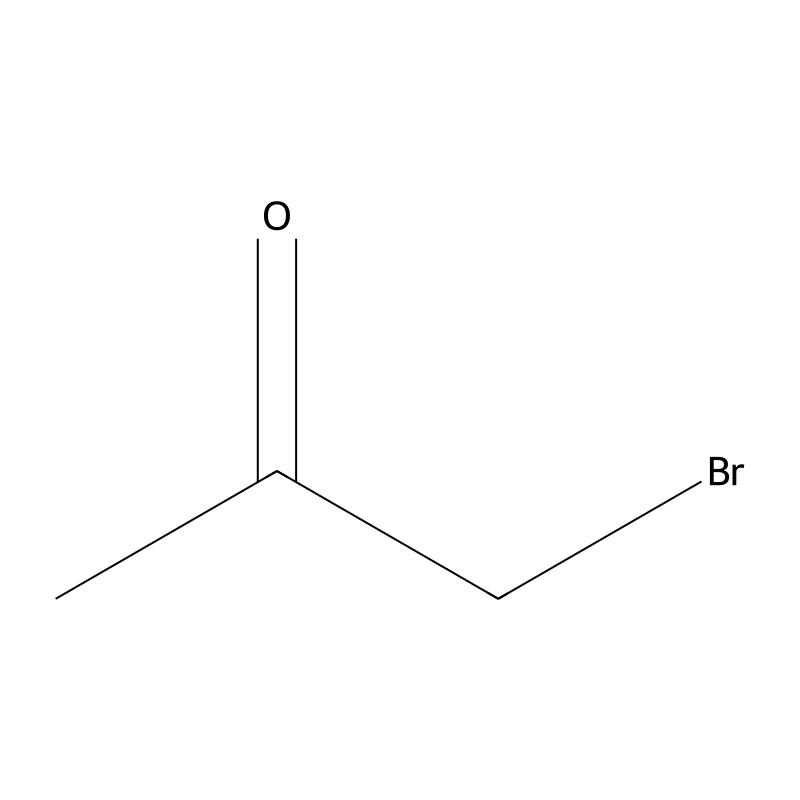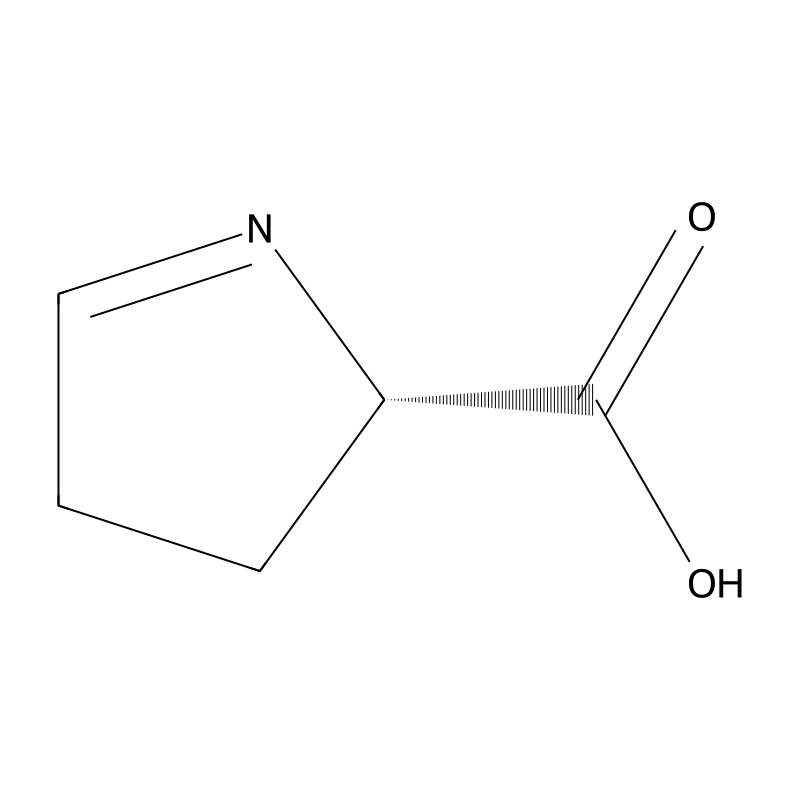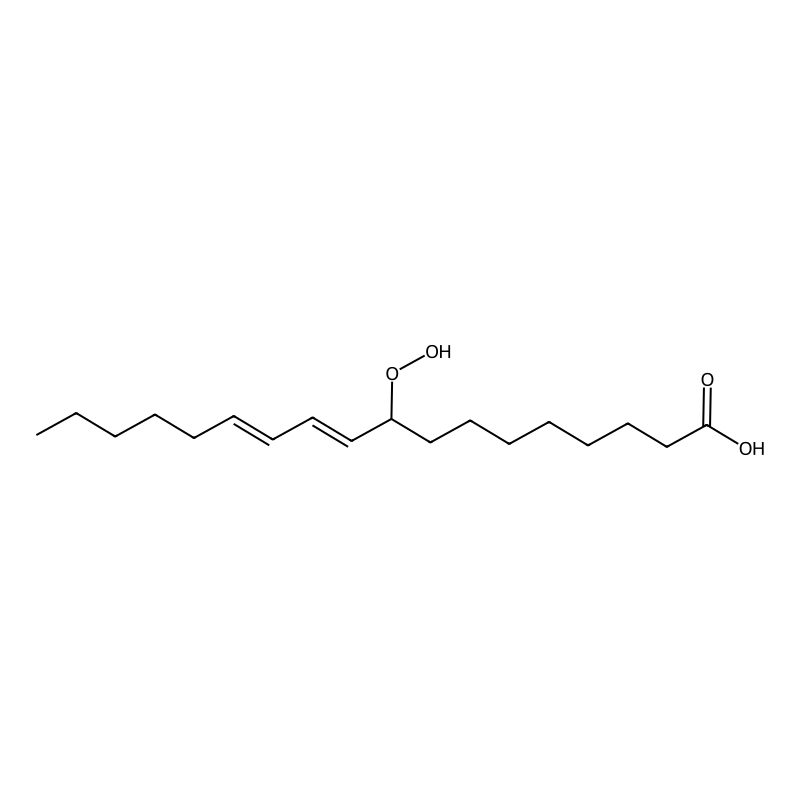4-Methoxy-3-methylbutan-2-one
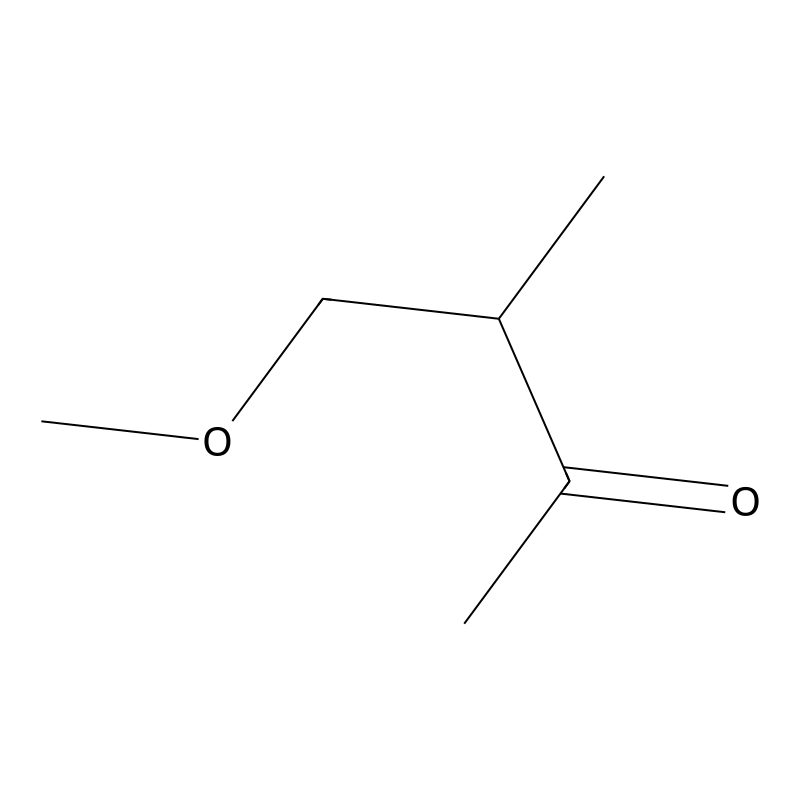
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene
Scientific Field: Organic Chemistry
Summary of Application: 4-Methoxy-3-methylbutan-2-one is used as a precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene . These compounds are important in organic synthesis.
Results or Outcomes: The outcomes of these syntheses are the production of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene, which are valuable in further organic reactions .
Synthesis of Hydroisoquinoline Derivatives
Scientific Field: Medicinal Chemistry
Summary of Application: 4-Methoxy-3-methylbutan-2-one is used as a reactant in the synthesis of hydroisoquinoline derivatives . These derivatives are often studied for their potential medicinal properties.
Results or Outcomes: The outcome of this synthesis is the production of hydroisoquinoline derivatives, which can be further studied for their potential medicinal properties .
Isolation from Melicope Moluccana
Scientific Field: Natural Products Chemistry
Summary of Application: 4-Methoxy-3-methylbutan-2-one has been isolated from the leaves of Melicope moluccana T.G. Hartley . This plant is known to produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans , which exhibit various biological activities, including antioxidant, anticancer, and anti-inflammatory .
Methods of Application: The leaves of M. moluccana were extracted with methanol. The residue was partitioned with n-hexane. The methanol extract was then adjusted to pH 3–4 with 3% sulfuric acid and partitioned with ethyl acetate to separate the non-alkaloid compound .
Results or Outcomes: The outcome of this extraction is the isolation of 4-methoxy-3-methylbutan-2-one from the leaves of Melicope moluccana T.G. Hartley . The chemical structure of the compound was established by UV, IR, HRESIMS, 1D and 2D-NMR, and by comparison with those related compounds previously reported .
4-Methoxy-3-methylbutan-2-one is a ketone compound with the molecular formula . It is characterized by a colorless liquid state and a pleasant odor. The compound is flammable, with a flash point below 70°F, and it is less dense than water, which allows it to float on water surfaces. Its boiling point is approximately 201°F, and it has very slight solubility in water . The compound's structure includes a methoxy group (-OCH₃) attached to the carbon chain, contributing to its unique chemical properties.
Research indicates that 4-Methoxy-3-methylbutan-2-one exhibits notable biological activity. It has been studied for its cytotoxic effects against various cell lines, including P-388 cells. The compound demonstrated an IC50 value of 0.63 μg/mL in cytotoxicity assays, indicating significant potential for therapeutic applications . Furthermore, its antiplasmodial activity was also noted, with an IC50 value of 4.28 μg/mL, suggesting possible utility in treating malaria .
Synthesis of 4-Methoxy-3-methylbutan-2-one can be achieved through several methods:
- Condensation Reactions: The compound can be synthesized via the condensation of 2-butanone with formaldehyde in the presence of acidic catalysts.
- Alkylation: Another method involves the alkylation of 3-methylbutan-2-one using methanol under basic conditions.
- Reduction Reactions: It can also be produced by reducing related ketones or aldehydes using lithium aluminum hydride or other reducing agents .
These methods allow for the efficient production of 4-Methoxy-3-methylbutan-2-one in laboratory settings.
4-Methoxy-3-methylbutan-2-one is utilized in various applications:
- Solvent: Due to its solvent properties, it is used in chemical synthesis and formulation processes.
- Flavoring Agent: The pleasant odor makes it suitable for use in flavoring and fragrance industries.
- Research: It serves as a reagent in organic synthesis and is studied for its biological properties in pharmacological research .
Interaction studies involving 4-Methoxy-3-methylbutan-2-one have focused on its reactivity with biological systems and other chemical compounds. For instance, investigations into its cytotoxic effects reveal interactions at the cellular level that may lead to apoptosis or inhibit cell proliferation. Furthermore, studies on its reactivity with radicals and other reactive species provide insights into its stability and potential degradation pathways under environmental conditions .
Several compounds share structural similarities with 4-Methoxy-3-methylbutan-2-one. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylbutan-2-one | Simple ketone without methoxy group | |
| 4-Hydroxy-3-methylbutan-2-one | Contains hydroxyl group; different reactivity profile | |
| Methyl isobutyl ketone | Used as a solvent; different functional groups |
Uniqueness of 4-Methoxy-3-methylbutan-2-one
What sets 4-Methoxy-3-methylbutan-2-one apart from these similar compounds is its specific combination of functional groups (the methoxy group) and its demonstrated biological activity. This unique structure contributes to its distinct properties and applications in both industrial and medicinal chemistry contexts.

